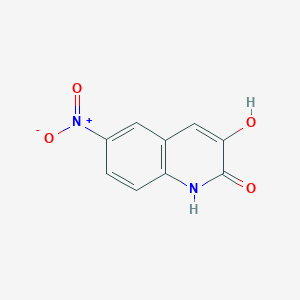3-Hydroxy-6-nitroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15974293
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6N2O4 |
|---|---|
| Molecular Weight | 206.15 g/mol |
| IUPAC Name | 3-hydroxy-6-nitro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)10-9(8)13/h1-4,12H,(H,10,13) |
| Standard InChI Key | IFJWJDYQZVOTFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 3-hydroxy-6-nitroquinolin-2(1H)-one consists of a quinoline backbone with a ketone group at position 2, a hydroxyl group at position 3, and a nitro group at position 6 (Figure 1). The presence of these substituents influences its electronic distribution, solubility, and reactivity. The nitro group at position 6 is a strong electron-withdrawing moiety, while the hydroxyl group at position 3 introduces polarity and hydrogen-bonding capability .
Table 1: Key Physicochemical Properties of 3-Hydroxy-6-nitroquinolin-2(1H)-one (Theoretical)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| Melting Point | >300°C (estimated) |
| Solubility | Low in water; moderate in polar aprotic solvents |
| pKa (Hydroxyl group) | ~8.5–10.5 (based on analogous phenols) |
Spectroscopic Characterization
While experimental data for this specific compound is scarce, related quinolinones exhibit characteristic UV-Vis absorption bands near 270–320 nm due to π→π* transitions in the aromatic system . Infrared (IR) spectroscopy would reveal stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), carbonyl (1660–1680 cm⁻¹), and hydroxyl (3200–3400 cm⁻¹) . Nuclear magnetic resonance (NMR) would show distinct signals for the aromatic protons, with deshielding effects from the nitro and carbonyl groups.
Synthetic Methodologies
Solid-Phase Synthesis Approaches
A closely related compound, 3-hydroxy-6-nitroquinolin-4(1H)-one, has been synthesized via solid-phase methods using Rink amide resin . The protocol begins with immobilized 4-chloro-5-nitroanthranilic acid, which undergoes nucleophilic substitution with amines followed by esterification with bromoacetophenones. Cyclization in concentrated sulfuric acid yields the quinolinone core . Adapting this route for the 2(1H)-one variant would require modifying the starting material to position the ketone at C2 instead of C4.
Key Reaction Steps (Hypothetical Adaptation):
-
Nucleophilic Displacement: Replace the chlorine in 5-nitroanthranilic acid derivatives with amines.
-
Esterification: React with bromoacetophenones to form phenacylanthranilates.
-
Cyclization: Acid-mediated ring closure to form the 2(1H)-quinolinone scaffold.
Solution-Phase Catalytic Routes
The patent CN107602463B describes a two-step synthesis for 6-hydroxy-2(1H)-quinolinone using 4-tert-butoxyaniline and trans-β-arylmethyl acrylates . This method employs DBU/DBN catalysts for amide formation and Lewis acids (AlCl₃/B(C₆F₅)₃) for cyclization. Introducing a nitro group at position 6 could involve nitration prior to or after cyclization, though regioselectivity must be carefully controlled .
Example Protocol (Hypothetical):
-
Step 1: React 4-tert-butoxyaniline with trans-β-(3-hydroxyaryl)methyl acrylate under DBU catalysis to form a trans-amide intermediate.
-
Step 2: Nitrate the intermediate at position 6 using mixed acid (HNO₃/H₂SO₄).
-
Step 3: Cyclize using AlCl₃/B(C₆F₅)₃ to yield 3-hydroxy-6-nitroquinolin-2(1H)-one.
Pharmacological and Industrial Applications
Phosphodiesterase Inhibition
Quinolinones with hydroxyl and nitro substituents, such as 6-hydroxy-2(1H)-quinolinone, are potent PDE inhibitors . These enzymes regulate cyclic nucleotide signaling, making them targets for cardiovascular and anti-inflammatory therapies. The nitro group enhances binding affinity to PDE active sites by participating in charge-transfer interactions .
Antiproliferative Activity
Nitroquinolines exhibit selective toxicity against cancer cells by generating reactive oxygen species (ROS) under reductive conditions. The hydroxyl group in 3-hydroxy-6-nitroquinolin-2(1H)-one may facilitate membrane permeability and target engagement .
Table 2: Comparative Bioactivity of Nitroquinolinones
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds suffer from low yields (e.g., 17% in Kobayashi’s route ) and harsh conditions. Flow chemistry or photoredox catalysis could improve efficiency and regioselectivity in nitration and cyclization steps.
Environmental Considerations
The use of AlCl₃ and B(C₆F₅)₃ in cyclization generates hazardous waste . Developing greener catalysts, such as ionic liquids or enzymatic systems, is critical for sustainable production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume